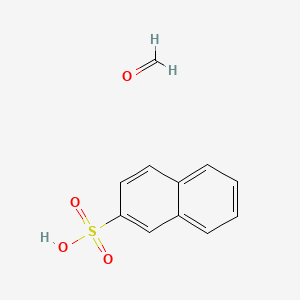
Formaldehyde;naphthalene-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaldehyde;naphthalene-2-sulfonic acid, is a synthetic polymer formed by the polycondensation of 2-naphthalenesulfonic acid and formaldehyde. This compound is widely used in various industrial applications due to its excellent dispersing, emulsifying, and wetting properties .
Vorbereitungsmethoden
The synthesis of 2-naphthalenesulfonic acid, polymer with formaldehyde, involves a polycondensation reaction between 2-naphthalenesulfonic acid and formaldehyde. The reaction is typically carried out in an aqueous medium, followed by neutralization with sodium hydroxide or sodium carbonate to obtain the final product . The industrial production method involves the following steps:
Polycondensation Reaction: 2-naphthalenesulfonic acid reacts with formaldehyde in the presence of an acid catalyst.
Neutralization: The resulting polymer is neutralized using sodium hydroxide or sodium carbonate.
Purification: The product is purified to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Formaldehyde;naphthalene-2-sulfonic acid, undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The aromatic rings in the polymer can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic Substitution Reagents: Nitric acid, sulfuric acid.
Wissenschaftliche Forschungsanwendungen
Formaldehyde;naphthalene-2-sulfonic acid, has a wide range of scientific research applications:
Chemistry: Used as a dispersing agent in the preparation of various chemical formulations.
Biology: Employed in the synthesis of fluorescent probes for biomedical research.
Medicine: Utilized in the formulation of pharmaceuticals, such as antifungal agents and antibiotics.
Industry: Applied as an emulsifying agent, emulsion stabilizer, and dispersing agent in textile, printing, dyeing, and concrete industries
Wirkmechanismus
The exact mechanism of action of 2-naphthalenesulfonic acid, polymer with formaldehyde, is not fully understood. it is believed to act as a chelating agent, binding to metals and other ions, preventing them from binding to other molecules. This chelation process facilitates the synthesis of various compounds and increases the solubility of certain molecules in water. Additionally, the polymer increases the permeability of cell membranes, allowing for the transport of specific molecules across the cell membrane.
Vergleich Mit ähnlichen Verbindungen
Formaldehyde;naphthalene-2-sulfonic acid, can be compared with other similar compounds, such as:
Sodium Polynaphthalenesulfonate: Used as an emulsion stabilizer and surfactant.
Sodium Naphthalenesulfonate: Employed as a surfactant and hydrotrope.
Naphthalenesulfonic acid, methyl-, polymer with formaldehyde, sodium salt: Similar in structure but contains a methyl group.
The uniqueness of 2-naphthalenesulfonic acid, polymer with formaldehyde, lies in its excellent dispersing, emulsifying, and wetting properties, making it highly versatile for various industrial applications.
Eigenschaften
CAS-Nummer |
26353-67-3 |
|---|---|
Molekularformel |
C11H10O4S |
Molekulargewicht |
238.26 g/mol |
IUPAC-Name |
formaldehyde;naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H8O3S.CH2O/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;1-2/h1-7H,(H,11,12,13);1H2 |
InChI-Schlüssel |
RRDQTXGFURAKDI-UHFFFAOYSA-N |
SMILES |
C=O.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |
Kanonische SMILES |
C=O.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |
| 29321-75-3 | |
Synonyme |
PRO 2000 PRO-2000 PRO2000 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


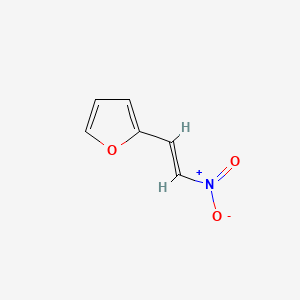
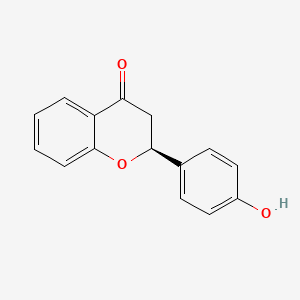
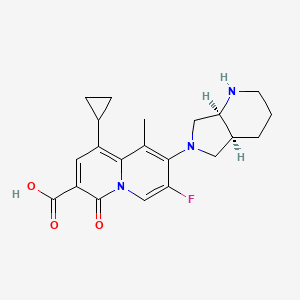
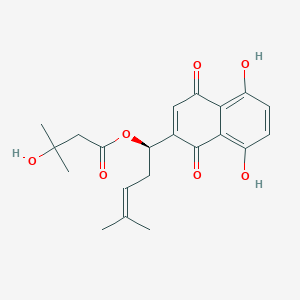
![6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1194075.png)
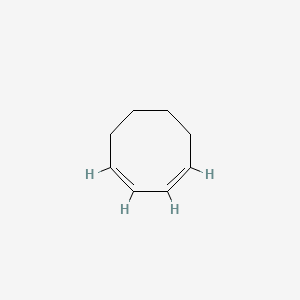

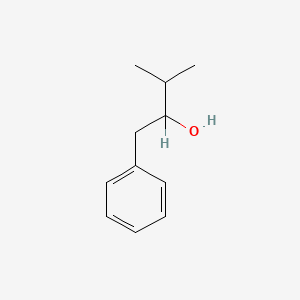
![Benzo[c]phenanthren-3-ol](/img/structure/B1194086.png)

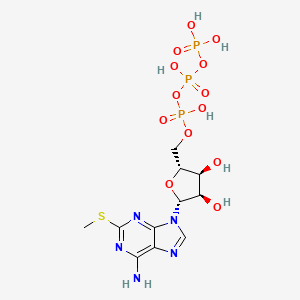
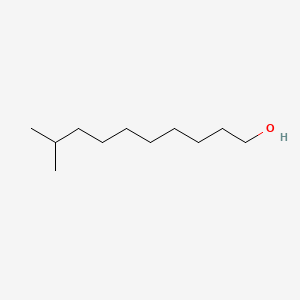
![2-Naphthalenecarboxamide, N,N'-(2-chloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-](/img/structure/B1194092.png)

